molecular formula C16H18ClN3OS B2613800 N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pentanamide CAS No. 450340-42-8

N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pentanamide

Cat. No.: B2613800
CAS No.: 450340-42-8
M. Wt: 335.85
InChI Key: QXAOLUADHAFHBG-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .

Scientific Research Applications

Anticonvulsant and GABA Receptor Antagonism

The compound N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pentanamide and its derivatives have been studied for their anticonvulsant activity. Research shows that these compounds exhibit significant activity in seizures provoked by pentylenetetrazol, indicating their potential as anticonvulsant agents. The presence of chlorine in the para position of the phenyl ring enhances both the potency and duration of their anticonvulsant activity. Additionally, their antagonistic action against GABA_B receptors suggests a unique mechanism of action that could be beneficial in treating epilepsy and related disorders (Meza-Toledo, Juárez-Carvajal, & Carvajal-Sandoval, 1998).

Herbicidal Activity

Another application of this compound and its related derivatives is in the field of agriculture, particularly as herbicides. Derivatives designed and synthesized for this purpose showed moderate inhibitory activities and selectivities against the root and stalk of monocotyledon and dicotyledon plants. The introduction of chiral active units into these compounds resulted in improved herbicidal activities against a variety of tested weeds, indicating the potential for these compounds to contribute to agricultural productivity (Duan, Zhao, & Zhang, 2010).

Corrosion Inhibition

In the context of industrial applications, derivatives of this compound have been explored as corrosion inhibitors for mild steel in acidic environments. Studies involving electrochemical analyses have demonstrated that these compounds can significantly reduce corrosion, acting as mixed type inhibitors. This indicates their potential utility in protecting metal surfaces and machinery in industrial settings (Saraswat & Yadav, 2020).

Anticancer and Antimicrobial Activities

Research into the anticancer properties of these derivatives has shown promising results, with certain compounds exhibiting significant cytotoxic effects against various cancer cell lines. The mechanistic studies, including apoptosis/necrosis evaluation and DNA-cleavage analysis, suggest that these compounds can induce cell death through multiple pathways, offering potential as novel anticancer agents. Moreover, these compounds have also been investigated for their antimicrobial activities, demonstrating effectiveness against a range of bacterial and fungal strains. This dual functionality highlights their potential in medical research and treatment strategies (Karabacak et al., 2015).

Properties

IUPAC Name

N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3OS/c1-2-3-7-15(21)18-16-13-9-22-10-14(13)19-20(16)12-6-4-5-11(17)8-12/h4-6,8H,2-3,7,9-10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXAOLUADHAFHBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=C2CSCC2=NN1C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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